6-ethenyl-N,N-dimethyl-2-(methylsulfonyl)pyrimidin-4-amine
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Overview
Description
6-ethenyl-N,N-dimethyl-2-(methylsulfonyl)pyrimidin-4-amine is a chemical compound with the molecular formula C9H13N3O2S and a molecular weight of 227.29 g/mol. It is a pyrimidine derivative, which is a class of aromatic heterocyclic organic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. Pyrimidine derivatives are known for their wide range of pharmacological activities, including anti-inflammatory, antibacterial, antiviral, and antifungal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethenyl-N,N-dimethyl-2-(methylsulfonyl)pyrimidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrimidine ring, which can be achieved through various methods, such as the Biginelli reaction or the cyclization of appropriate precursors.
Functional Group Introduction:
Final Product Formation:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
6-ethenyl-N,N-dimethyl-2-(methylsulfonyl)pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: Nucleophilic substitution reactions can replace the N,N-dimethylamine group with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines, thiols.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Ethyl-substituted derivatives.
Substitution Products: Various substituted pyrimidine derivatives.
Scientific Research Applications
6-ethenyl-N,N-dimethyl-2-(methylsulfonyl)pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-ethenyl-N,N-dimethyl-2-(methylsulfonyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways: It may modulate signaling pathways related to inflammation, microbial growth, or other cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 6-ethenyl-N,N-dimethyl-2-methylsulfanylpyrimidin-4-amine .
- 4,6-dichloro-2-[(N,N-dimethylamino)methyleneamino]pyrimidine .
Uniqueness
6-ethenyl-N,N-dimethyl-2-(methylsulfonyl)pyrimidin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethenyl group provides reactivity for further functionalization, while the methylsulfonyl group enhances its solubility and stability.
Properties
IUPAC Name |
6-ethenyl-N,N-dimethyl-2-methylsulfonylpyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2S/c1-5-7-6-8(12(2)3)11-9(10-7)15(4,13)14/h5-6H,1H2,2-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWXYVFFCCMAZFC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=C1)C=C)S(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70581477 |
Source
|
Record name | 6-Ethenyl-2-(methanesulfonyl)-N,N-dimethylpyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70581477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
920490-07-9 |
Source
|
Record name | 6-Ethenyl-2-(methanesulfonyl)-N,N-dimethylpyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70581477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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